7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Overview
Description
7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the synthesis of various pharmaceuticals, suggesting that they interact with multiple biological targets.
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific derivative and target . The presence of the bromo and fluorophenyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Given the broad spectrum of biological activity profiles displayed by imidazo[1,2-a]pyridines , it is likely that this compound affects multiple pathways
Result of Action
Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of biological activities, including anti-trypanosomal activity , suggesting that this compound may have similar effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridines often involves environmentally benign strategies , suggesting that the compound may be stable under a variety of conditions.
Preparation Methods
The synthesis of 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of a 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all occurring in a single reaction vessel.
Chemical Reactions Analysis
7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a substituent on the imidazo[1,2-a]pyridine ring with another group.
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity.
Material Science: Its unique structural properties make it useful in the development of new materials.
Biological Research: It is used in the study of various biological processes and pathways.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry.
Imidazo[1,2-a]pyridine Derivatives: These compounds have been explored for their potential as antituberculosis agents.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazo[1,2-a]pyridines.
Properties
IUPAC Name |
7-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-10-5-6-17-8-12(16-13(17)7-10)9-1-3-11(15)4-2-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPMIPYQIGWKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669617 | |
Record name | 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-55-3 | |
Record name | 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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